5-(5-Methylhex-5-en-2-ylidene)cyclopenta-1,3-diene
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Overview
Description
5-(5-Methylhex-5-en-2-ylidene)cyclopenta-1,3-diene is an organic compound characterized by a cyclopentadiene ring substituted with a 5-methylhex-5-en-2-ylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylhex-5-en-2-ylidene)cyclopenta-1,3-diene typically involves a series of organic reactions starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative, which can then be further modified to introduce the 5-methylhex-5-en-2-ylidene group .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(5-Methylhex-5-en-2-ylidene)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bonds.
Substitution: Electrophilic substitution reactions can occur at the cyclopentadiene ring, especially in the presence of strong electrophiles like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
5-(5-Methylhex-5-en-2-ylidene)cyclopenta-1,3-diene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(5-Methylhex-5-en-2-ylidene)cyclopenta-1,3-diene involves its interaction with molecular targets through its conjugated diene system. This system allows the compound to participate in various chemical reactions, including cycloaddition and electrophilic substitution, which can lead to the formation of biologically active compounds. The specific pathways and molecular targets depend on the context of its application, such as its use in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A simpler compound with a similar cyclopentadiene ring structure but without the 5-methylhex-5-en-2-ylidene group.
1,3-Butadiene: Another conjugated diene with a simpler structure, often used in polymer synthesis.
Isoprene: A naturally occurring diene with a structure similar to 1,3-butadiene but with a methyl group substitution.
Uniqueness
5-(5-Methylhex-5-en-2-ylidene)cyclopenta-1,3-diene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where its reactivity and structural features can be leveraged for specific outcomes.
Properties
CAS No. |
137936-52-8 |
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Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
5-(5-methylhex-5-en-2-ylidene)cyclopenta-1,3-diene |
InChI |
InChI=1S/C12H16/c1-10(2)8-9-11(3)12-6-4-5-7-12/h4-7H,1,8-9H2,2-3H3 |
InChI Key |
PSEZFUPFGPSEAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC(=C1C=CC=C1)C |
Origin of Product |
United States |
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